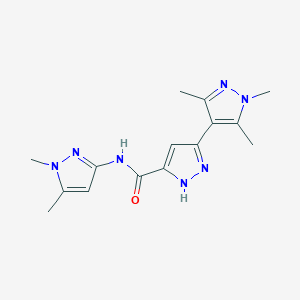

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and have significant biological activities

Properties

Molecular Formula |

C15H19N7O |

|---|---|

Molecular Weight |

313.36 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C15H19N7O/c1-8-6-13(20-21(8)4)16-15(23)12-7-11(17-18-12)14-9(2)19-22(5)10(14)3/h6-7H,1-5H3,(H,17,18)(H,16,20,23) |

InChI Key |

XWFJNXNVQWKJHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)C2=CC(=NN2)C3=C(N(N=C3C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method is the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, antifungal, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine

- (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(3-bromophenyl)prop-2-en-1-one

- (E)-2-((1-®-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and material science .

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a CAS number of 1491130-74-5. Its structure features multiple pyrazole rings, which are known for their biological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | Hep-2 | 3.25 | |

| Compound C | A549 | 26.00 | |

| N-(1,5-dimethyl...) | tHCT116 | 0.067 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. A study reported that certain pyrazole compounds exhibited considerable activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values indicating effectiveness greater than standard controls:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 12.50 | Staphylococcus aureus |

| Compound E | 25.00 | Streptococcus pneumoniae |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses:

| Study Focus | Result |

|---|---|

| Inhibition of COX enzymes | Significant reduction in inflammatory markers |

| Cytokine release assay | Decreased levels of TNF-alpha and IL-6 |

This suggests that this compound may be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Binding : The compound exhibits strong binding affinity to DNA, which may disrupt cancer cell proliferation.

- Kinase Inhibition : It has been shown to inhibit various kinases involved in cell signaling pathways associated with cancer progression.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A phase I trial involving patients with advanced solid tumors showed promising results for a related pyrazole derivative in terms of safety and preliminary efficacy.

- Case Study 2 : In vitro studies indicated that treatment with N-(1,5-dimethyl...) led to significant tumor regression in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.